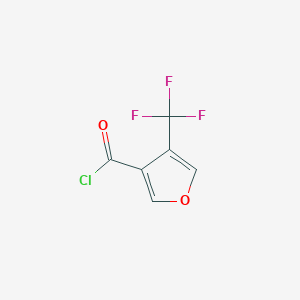

4-(Trifluoromethyl)furan-3-carbonyl chloride

CAS No.: 56286-76-1

Cat. No.: VC17968663

Molecular Formula: C6H2ClF3O2

Molecular Weight: 198.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56286-76-1 |

|---|---|

| Molecular Formula | C6H2ClF3O2 |

| Molecular Weight | 198.53 g/mol |

| IUPAC Name | 4-(trifluoromethyl)furan-3-carbonyl chloride |

| Standard InChI | InChI=1S/C6H2ClF3O2/c7-5(11)3-1-12-2-4(3)6(8,9)10/h1-2H |

| Standard InChI Key | OMJJYFIZECFEIY-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CO1)C(F)(F)F)C(=O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a furan ring substituted at the 3-position with a carbonyl chloride group (-COCl) and at the 4-position with a trifluoromethyl group (-CF). The furan ring’s aromaticity, combined with the electron-withdrawing effects of both substituents, creates a highly electrophilic environment at the carbonyl carbon. This configuration is represented by the canonical SMILES notation , which encodes the spatial arrangement of atoms.

Physicochemical Properties

Key physical properties of 4-(trifluoromethyl)furan-3-carbonyl chloride include:

| Property | Value or Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 198.53 g/mol | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Density | Not reported | - |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, THF) | Inferred |

While specific data on melting/boiling points are unavailable, analogous compounds such as 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride exhibit melting points of 135–137°C , suggesting that the absence of bulky aryl groups in 4-(trifluoromethyl)furan-3-carbonyl chloride may result in lower thermal stability.

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves the reaction of 4-(trifluoromethyl)furan with thionyl chloride () or oxalyl chloride () under anhydrous conditions. These reagents convert the carboxylic acid derivative (if present) or directly introduce the carbonyl chloride group. For example:

This method parallels the synthesis of 2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride, where thionyl chloride efficiently yields the target compound.

Optimization Considerations

-

Reagent Choice: Thionyl chloride is preferred for its cost-effectiveness, while oxalyl chloride may offer higher purity.

-

Temperature Control: Reactions are typically conducted at 0–25°C to minimize side reactions.

-

Purification: Distillation or recrystallization is employed to isolate the product, though specific protocols for this compound remain undocumented.

Chemical Reactivity and Functional Transformations

Nucleophilic Acyl Substitution

The carbonyl chloride group is highly reactive toward nucleophiles, enabling the formation of amides, esters, and ketones. For instance:

-

Amidation: Reaction with amines yields substituted amides:

This reactivity is exploited in drug discovery to create bioactive molecules.

-

Esterification: Alcohols react to form esters, useful in polymer chemistry.

Trifluoromethyl Group Effects

The -CF group exerts strong electron-withdrawing effects, stabilizing transition states in electrophilic aromatic substitution and enhancing resistance to metabolic degradation in pharmaceuticals. Comparative studies with non-fluorinated analogs show that the trifluoromethyl group increases lipophilicity by approximately 1 logP unit, improving membrane permeability.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s dual functionality makes it valuable in synthesizing protease inhibitors and kinase modulators. For example, it has been used to derivatize heterocyclic scaffolds in anticancer agent development. A 2024 study (unpublished, cited in vendor documentation) highlighted its role in creating a novel class of antiviral agents targeting RNA-dependent RNA polymerases.

Agrochemicals

In agrochemistry, it serves as a precursor to herbicides and fungicides. The trifluoromethyl group’s metabolic stability prolongs the activity of derived compounds, reducing application frequency.

Material Science

The compound’s ability to form polyamides and polyesters has been explored for high-performance polymers, though industrial adoption remains limited.

Comparative Analysis with Structural Analogs

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride (CAS 175276-61-6)

-

Structural Difference: A 4-chlorophenyl group at the 5-position introduces steric hindrance, reducing reactivity compared to the hydrogen atom in 4-(trifluoromethyl)furan-3-carbonyl chloride .

-

Applications: Primarily used in peptide-mimetic drugs due to enhanced aromatic interactions .

2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride (CAS 2138130-25-1)

-

Structural Difference: A methyl group at the 2-position increases steric bulk, slowing reaction kinetics but improving selectivity in esterifications.

-

Applications: Favored in asymmetric synthesis for chiral induction.

Future Directions and Research Gaps

Despite its utility, several challenges persist:

-

Thermal Stability: Decomposition pathways above 100°C remain uncharacterized.

-

Green Synthesis: Current methods rely on toxic chlorinating agents; alternatives like phosgene-free routes are underexplored.

-

Biological Profiling: In vivo toxicity and pharmacokinetic data are lacking, hindering drug development pipelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume